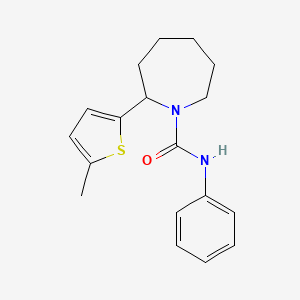![molecular formula C16H24N2O3S B5060753 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol, also known as EMPTI, is a novel compound that has gained attention in scientific research for its potential therapeutic applications. EMPTI is a piperazine derivative that has been synthesized through a multi-step process. In
作用機序
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to exert its therapeutic effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has also been shown to scavenge free radicals and inhibit lipid peroxidation. In cancer therapy, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and microbial growth. In cancer therapy, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to inhibit tumor growth and induce cell death. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to use in experiments. However, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous-based experiments. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol also has limited bioavailability, which can affect its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases. Another direction is the study of its potential use in combination therapy for cancer treatment. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol, as well as its potential toxicity in vivo.
合成法
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to yield 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]thiosemicarbazide. This intermediate is then reacted with 1,2-dibromoethane to produce 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields of science. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has also been studied for its potential use in cancer therapy. In addition, 2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-21-14-5-4-13(12-15(14)20-2)16(22)18-8-6-17(7-9-18)10-11-19/h4-5,12,19H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERSJRZHPMCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-methoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5060678.png)
![1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5060686.png)
![7-(benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060693.png)

![4-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5060708.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)


![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)
